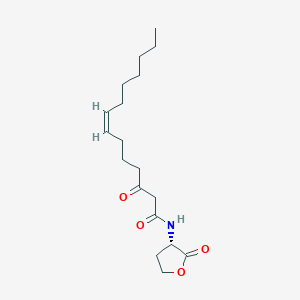
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone
Overview
Description
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone (hereafter referred to as 3-oxo-HSL) is a bacterial signaling molecule that is involved in a variety of important biological processes. It is a small molecule that is produced by many bacteria and is involved in a variety of processes such as quorum sensing, biofilm formation, and antibiotic resistance. 3-oxo-HSL is also known to be involved in the regulation of gene expression and is involved in the regulation of virulence factors in some bacteria. This molecule has been studied extensively in the last few decades and has been found to have a wide range of applications in the field of biotechnology.
Scientific Research Applications
Quantification in Bacterial Biofilms
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is a significant quorum-sensing signal found in Gram-negative bacteria. Charlton et al. (2000) developed a sensitive method for its quantification using gas chromatography-mass spectrometry. This method was applied to Pseudomonas aeruginosa biofilms, revealing high concentrations in the biofilm, thus highlighting its crucial role in bacterial communication and biofilm formation (Charlton et al., 2000).
Antibody Catalyzed Hydrolysis
De Lamo Marin et al. (2007) explored the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone. Their study suggests a potential avenue for disrupting bacterial quorum sensing, which could be significant for controlling bacterial infections (De Lamo Marin et al., 2007).
Plant Defense Mechanisms
Schenk et al. (2014) discovered that N-3-oxo-tetradecanoyl-l-homoserine lactone, a closely related molecule, primes plants like Arabidopsis thaliana for enhanced resistance against bacterial pathogens. This finding provides insight into inter-kingdom communication and potential agricultural applications (Schenk et al., 2014).
Antibacterial Agents
Kaufmann et al. (2005) identified that N-(3-oxododecanoyl)-L-homoserine lactone and its degradation product are potent antibacterial agents against Gram-positive bacteria. This discovery underscores the complex role of such molecules in bacterial interactions and potential therapeutic uses (Kaufmann et al., 2005).
Biofilm Formation and Behavior
Xia et al. (2012) investigated the influence of N-(3-oxooxtanoyl)-L-homoserine lactone on biofilm behaviors. Their study showed that certain concentrations of this molecule can increase the growth rate of cells in biofilms, providing insights into biofilm management in various environments (Xia et al., 2012).
Plant Growth Modulation
Pazarlar et al. (2020) demonstrated that N-acyl-homoserine lactones, similar in structure to this compound, modulate plant growth and defense mechanisms. Their findings offer potential strategies for agricultural development and pathogen resistance in plants (Pazarlar et al., 2020).
Mechanism of Action
Target of Action
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone, also known as (Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide, is a member of a family of acyl homoserine lactones . These compounds are known to be involved in the regulation of bacterial quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
Mode of Action
The compound interacts with its targets by acting as a signaling molecule in the regulation of bacterial quorum sensing . Quorum sensing allows bacterial populations to communicate and coordinate their behavior. This includes processes such as biofilm formation, virulence, and antibiotic resistance .
Biochemical Pathways
It is known that the compound plays a crucial role in bacterial quorum sensing . This involves a variety of biochemical pathways that allow bacteria to sense changes in population density and adjust their behavior accordingly .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this type of compounds have shown drug-likeness with good oral absorption and moderate blood–brain barrier permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The primary result of the action of this compound is the regulation of bacterial behavior through quorum sensing . This can lead to changes in bacterial population dynamics, including increased biofilm formation, virulence, and antibiotic resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, changes in pH, temperature, and the presence of other bacterial species can all impact the efficacy and stability of the compound . Understanding these factors is crucial for optimizing the use of this compound in various applications.
Future Directions
Biochemical Analysis
Biochemical Properties
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone plays a crucial role in biochemical reactions as a signaling molecule. It interacts with various enzymes, proteins, and other biomolecules to regulate bacterial quorum sensing. One of the primary interactions is with the LuxR family of transcriptional regulators. These proteins bind to this compound, forming a complex that activates or represses the transcription of target genes involved in virulence, biofilm formation, and other cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. In bacterial cells, it affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce the expression of genes responsible for virulence factors, biofilm formation, and antibiotic resistance. Additionally, this compound can impact the host’s immune response by altering the expression of cytokines and other immune-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to LuxR-type transcriptional regulators. Upon binding, the compound induces a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate gene expression. This regulation can lead to the activation or repression of genes involved in quorum sensing, virulence, and other cellular processes. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its signaling activity. The compound can still exert long-term effects on gene expression and cellular processes, even at lower concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate quorum sensing and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including disruption of cellular function and induction of inflammatory responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to quorum sensing and bacterial communication. The compound interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which are involved in its biosynthesis and degradation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its signaling effects. The transport and distribution of this compound are critical for its function as a quorum sensing molecule .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is typically localized in the cytoplasm, where it interacts with LuxR-type transcriptional regulators and other biomolecules. Post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its signaling activity and overall function .
Properties
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGOCSKDLGISA-PTZVLDCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

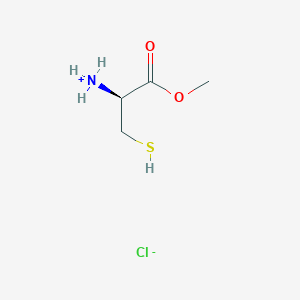

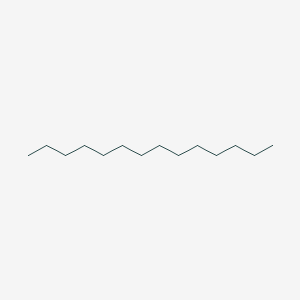
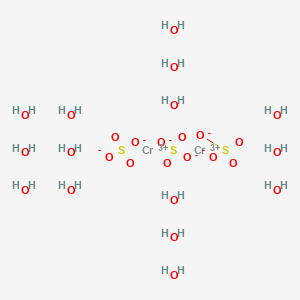
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
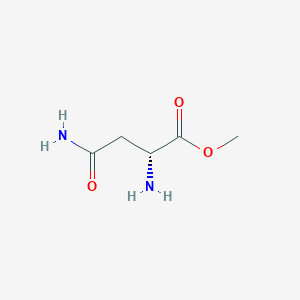
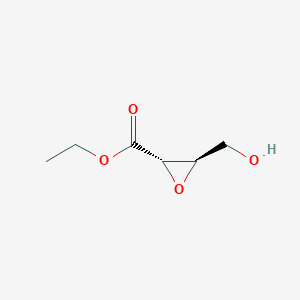
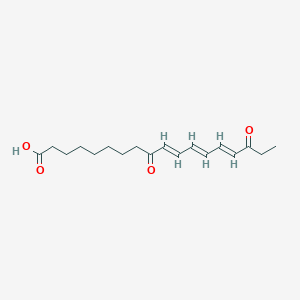
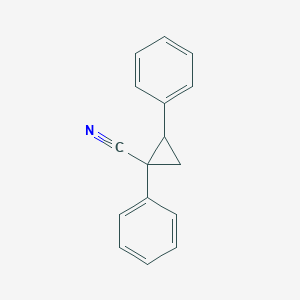
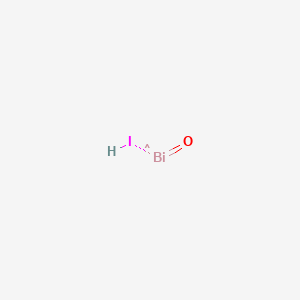
![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)

